N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid
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Overview
Description
“N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . The compound also includes a phenyl group and a succinamic acid group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its constituent parts: the piperidine ring, the phenyl group, and the succinamic acid group . The exact structure would depend on how these groups are connected.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, compounds containing a piperidine ring often have basic properties, while the presence of a succinamic acid group would introduce acidic properties .Scientific Research Applications
Pharmacological Research
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is extensively studied for its potential pharmacological properties. Piperidine derivatives, including this compound, are known for their significant role in drug design and development. They exhibit a wide range of biological activities, such as analgesic, anti-inflammatory, and antipsychotic effects . This makes them valuable in the development of new therapeutic agents.
Cancer Research
This compound has shown promise in cancer research due to its potential anticancer properties. Piperidine derivatives have been found to inhibit the growth of various cancer cell lines. Studies have demonstrated that these compounds can induce apoptosis (programmed cell death) and inhibit cell proliferation, making them potential candidates for anticancer drug development .
Neuropharmacology
In neuropharmacology, N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is investigated for its effects on the central nervous system. Piperidine derivatives are known to interact with neurotransmitter systems, which can lead to the development of treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and schizophrenia . Their ability to modulate neurotransmitter activity makes them valuable in this field.
Antimicrobial Research
The compound is also explored for its antimicrobial properties. Piperidine derivatives have been shown to possess antibacterial, antifungal, and antiviral activities . This makes them potential candidates for the development of new antimicrobial agents, which are crucial in the fight against resistant strains of bacteria and other pathogens.
Anti-inflammatory Applications
N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid is studied for its anti-inflammatory effects. Inflammation is a common underlying factor in many chronic diseases, and compounds that can effectively reduce inflammation are highly sought after. Piperidine derivatives have been found to inhibit inflammatory pathways, making them useful in the treatment of conditions such as arthritis and other inflammatory diseases .
Antioxidant Research
The antioxidant properties of this compound are another area of interest. Antioxidants are important in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Piperidine derivatives have been shown to possess significant antioxidant activity, which can help in mitigating the effects of oxidative damage .
These applications highlight the versatility and potential of N-[4-(2-Ethyl-piperidin-1-ylmethyl)-phenyl]-succinamic acid in various fields of scientific research. If you need more detailed information on any specific application or additional fields, feel free to ask!
IJMS | Free Full-Text | Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Piperidine nucleus in the field of drug discovery | Future Journal of Pharmaceutical Sciences
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-[4-[(2-ethylpiperidin-1-yl)methyl]anilino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3/c1-2-16-5-3-4-12-20(16)13-14-6-8-15(9-7-14)19-17(21)10-11-18(22)23/h6-9,16H,2-5,10-13H2,1H3,(H,19,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMUDKKJNQULOGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1CC2=CC=C(C=C2)NC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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